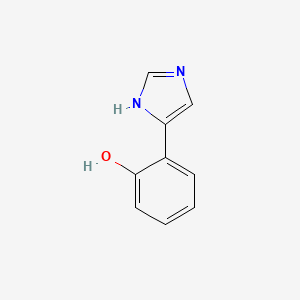

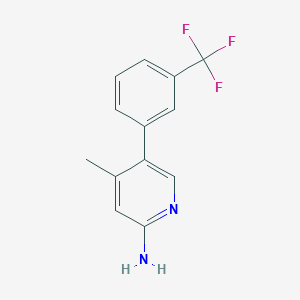

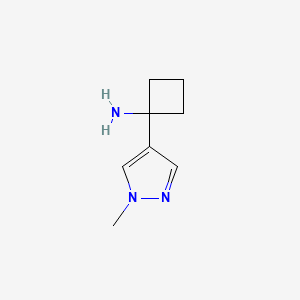

2-(1H-Imidazol-4-yl)phenol

Vue d'ensemble

Description

Le 2-(1H-Imidazol-4-yl)phénol est un composé organique qui présente à la fois un cycle imidazole et un groupe phénol. Le cycle imidazole est une structure hétérocyclique à cinq chaînons contenant deux atomes d’azote, tandis que le groupe phénol est constitué d’un groupe hydroxyle lié à un cycle benzénique.

Mécanisme D'action

Le mécanisme d’action du 2-(1H-Imidazol-4-yl)phénol implique son interaction avec diverses cibles moléculaires et voies. Le cycle imidazole peut interagir avec les enzymes et les récepteurs, influençant leur activité. Par exemple, les composés contenant de l’imidazole peuvent inhiber l’activité de certaines enzymes en se liant à leurs sites actifs . Le groupe phénol peut également participer à des liaisons hydrogène et à d’autres interactions, modulant davantage les effets biologiques du composé.

Analyse Biochimique

Biochemical Properties

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives are known to interact with various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazole derivatives are known to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Imidazole derivatives are known to have varying effects at different dosages in animal models .

Metabolic Pathways

Imidazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Imidazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Imidazole derivatives are known to be localized in various subcellular compartments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du 2-(1H-Imidazol-4-yl)phénol implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction d’un amido-nitrile avec un catalyseur approprié. Par exemple, une cyclisation catalysée au nickel d’amido-nitriles peut être utilisée pour former des imidazoles disubstitués . Les conditions de réaction sont généralement douces, ce qui permet d’inclure divers groupes fonctionnels.

Méthodes de production industrielle : Les méthodes de production industrielle du 2-(1H-Imidazol-4-yl)phénol sont conçues pour être efficaces et rentables. Ces méthodes impliquent souvent des étapes de purification simples et visent à obtenir des rendements élevés. Par exemple, une méthode brevetée décrit un procédé de préparation simple à exploiter, doux en conditions et à faible coût, ce qui se traduit par un rendement total élevé .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(1H-Imidazol-4-yl)phénol peut subir diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. La présence à la fois du cycle imidazole et du groupe phénol permet une réactivité diversifiée.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du 2-(1H-Imidazol-4-yl)phénol comprennent des agents oxydants, des agents réducteurs et divers nucléophiles et électrophiles. Les conditions de réaction peuvent varier considérablement en fonction de la transformation souhaitée. Par exemple, la cyclisation d’amido-nitriles pour former des imidazoles peut être catalysée par le nickel dans des conditions douces .

Principaux produits : Les principaux produits formés à partir des réactions du 2-(1H-Imidazol-4-yl)phénol dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles imidazole ou phénol.

Applications de la recherche scientifique

Le 2-(1H-Imidazol-4-yl)phénol a une large gamme d’applications dans la recherche scientifique. En chimie, il est utilisé comme élément de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, les composés contenant de l’imidazole sont connus pour leur large éventail d’activités biologiques, notamment des propriétés antibactériennes, antifongiques et antivirales . De plus, ce composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Applications De Recherche Scientifique

2-(1H-Imidazol-4-yl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, this compound is used in the development of new drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Le 2-(1H-Imidazol-4-yl)phénol peut être comparé à d’autres composés similaires, tels que le 4-(1H-Imidazol-1-yl)phénol et d’autres phénylimidazoles . Ces composés partagent le cycle imidazole et le groupe phénol, mais diffèrent par leurs motifs de substitution et leurs propriétés spécifiques. La combinaison unique du cycle imidazole et du groupe phénol dans le 2-(1H-Imidazol-4-yl)phénol contribue à ses activités chimiques et biologiques distinctes.

Liste des composés similaires :- 4-(1H-Imidazol-1-yl)phénol

- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phénols

- Divers imidazoles substitués

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAAMOMNSVKNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19170-74-2 | |

| Record name | 2-(1H-Imidazol-4-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019170742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-IMIDAZOL-4-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ4E5VXN2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-Butylphenyl)amino]-1h-Benzimidazole-6-Carbonitrile](/img/structure/B7902858.png)

![2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B7902861.png)

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B7902863.png)

![Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B7902866.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B7902886.png)